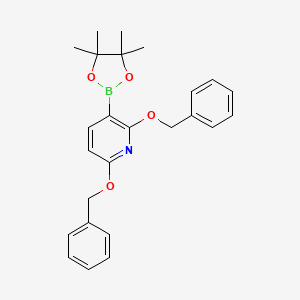
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2,6-BBTDP) is an organoboron compound that has been studied for its potential applications in scientific research and drug development. This compound has been used in a variety of experiments to explore its potential as a therapeutic agent and to understand its mechanism of action.
Mecanismo De Acción
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to interact with enzymes and proteins in a variety of ways. It has been shown to bind to the active sites of enzymes, as well as to interact with proteins in a manner that modulates their activity. Additionally, it has been found to bind to certain proteins and inhibit their activity. This interaction between 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and enzymes and proteins is believed to be the basis for its potential therapeutic applications.
Biochemical and Physiological Effects
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, as well as modulate the activity of certain proteins. Additionally, it has been found to have an anti-inflammatory effect, as well as an immunomodulatory effect. Furthermore, it has been found to have an anti-cancer effect, as well as an anti-viral effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory experiments offers a number of advantages. This compound is relatively easy to synthesize, and it is cost-effective. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. In particular, it is difficult to obtain pure samples of this compound, and its solubility in organic solvents is limited.
Direcciones Futuras
The potential applications of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are vast, and there are a number of future directions for research. For example, further research could be conducted to explore the potential of this compound as a therapeutic agent. Additionally, research could be conducted to investigate the potential of this compound to act as an inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins. Furthermore, research could be conducted to explore the potential of this compound to act as an anti-inflammatory agent, as well as its potential to act as an immunomodulatory agent. Finally, research could be conducted to further investigate the potential of this compound to act as an anti-cancer agent, as well as its potential to act as an anti-viral agent.
Métodos De Síntesis
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is synthesized by a two-step process. The first step involves the reaction of a boronic ester with a pyridine derivative to form the desired product. The second step involves the reaction of the product with a benzyl halide to form the desired 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This synthesis process has been found to be efficient and cost-effective, making it an attractive option for scientists looking to work with this organoboron compound.
Aplicaciones Científicas De Investigación
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied for its potential applications in scientific research and drug development. This compound has been used in a variety of experiments to explore its potential as a therapeutic agent and to understand its mechanism of action. In particular, it has been used in studies to investigate the effects of boron-containing compounds on the activity of enzymes, as well as the ability of boron-containing compounds to modulate the activity of proteins. Additionally, it has been used in studies to investigate the potential of boron-containing compounds to act as inhibitors of certain enzymes, as well as their ability to modulate the activity of certain proteins.
Propiedades
IUPAC Name |
2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHHXAQXUQVEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)
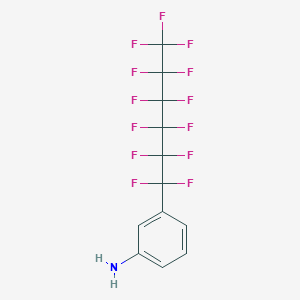
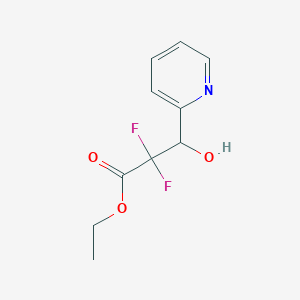

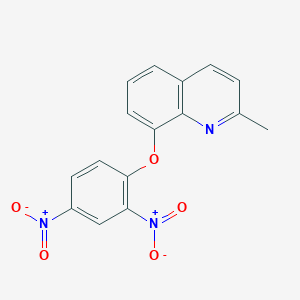


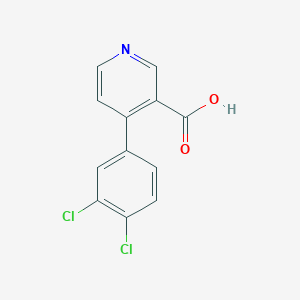

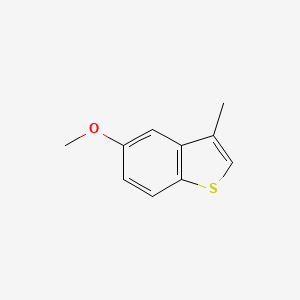

![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)
